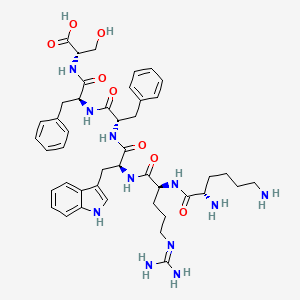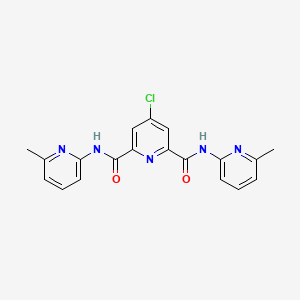![molecular formula C19H24O B14205519 {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene CAS No. 825627-96-1](/img/structure/B14205519.png)
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring, a cyclohexyl group, and an ethenyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene typically involves multiple steps, starting with the preparation of the cyclohexyl group and the ethenyloxy group. The cyclohexyl group can be synthesized through hydrogenation of benzene, while the ethenyloxy group can be prepared via an etherification reaction. The final step involves coupling these groups with a benzene ring through a series of reactions including alkylation and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- {5-[1-(Methoxy)cyclohexyl]pent-4-yn-1-yl}benzene
- {5-[1-(Ethenyloxy)cyclohexyl]but-4-yn-1-yl}benzene
- {5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}toluene
Uniqueness
{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
825627-96-1 |
|---|---|
Fórmula molecular |
C19H24O |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
5-(1-ethenoxycyclohexyl)pent-4-ynylbenzene |
InChI |
InChI=1S/C19H24O/c1-2-20-19(16-10-5-11-17-19)15-9-4-8-14-18-12-6-3-7-13-18/h2-3,6-7,12-13H,1,4-5,8,10-11,14,16-17H2 |
Clave InChI |
KKYZDHLYWUTXMJ-UHFFFAOYSA-N |
SMILES canónico |
C=COC1(CCCCC1)C#CCCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-[(pyridin-3-yl)methyl]hydrazine-1-carboxylate](/img/structure/B14205441.png)
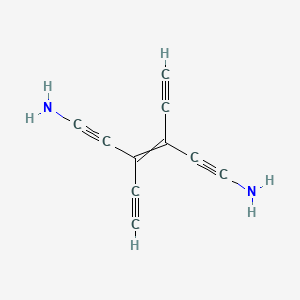
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
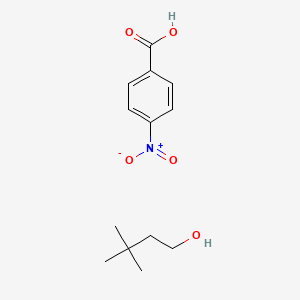
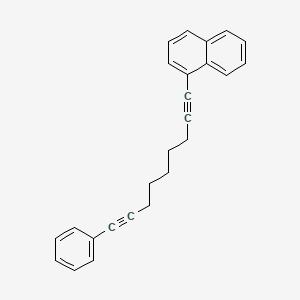
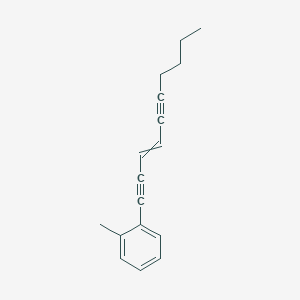

![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
